![molecular formula C15H17NO3S B2613635 N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)cyclobutanecarboxamide CAS No. 2034489-48-8](/img/structure/B2613635.png)
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)cyclobutanecarboxamide
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Description
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)cyclobutanecarboxamide is a chemical compound that belongs to the class of cyclobutane carboxamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, such as our compound, have attracted a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-inflammatory Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anti-inflammatory . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
Anticancer Properties
Thiophene derivatives also show anticancer properties . This suggests that our compound could potentially be used in cancer research and treatment.
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that our compound could be used in the development of new materials and protective coatings.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests that our compound could be used in the development of new electronic devices.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that our compound could be used in the development of new display technologies.
properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c17-12(8-16-15(18)10-2-1-3-10)14-5-4-13(19-14)11-6-7-20-9-11/h4-7,9-10,12,17H,1-3,8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPBXTZGFJLIKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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